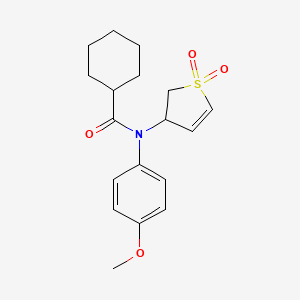

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

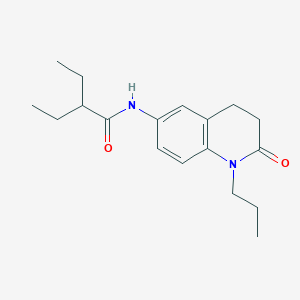

Synthesis Analysis

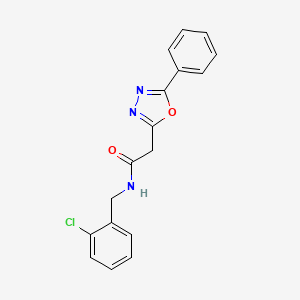

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with aryl substituents such as phenyl, chlorophenyl, tolyl, methoxyphenyl, and naphthalen-1yl, has been successfully achieved. These compounds were synthesized and subsequently characterized using various analytical techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, the synthesis of N-(R-carbamothioyl)cyclohexanecarboxamides with different R groups, including diethyl, di-n-propyl, di-n-butyl, diphenyl, and morpholine-4, was reported. Their corresponding Ni(II) and Cu(II) complexes were also synthesized and characterized using elemental analyses, FT-IR, and NMR methods .

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was elucidated using single crystal X-ray diffraction. This compound crystallizes in the triclinic space group Pī with a chair conformation for the cyclohexane ring. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring . Another compound, N-(diethylcarbamothioyl)cyclohexanecarboxamide, crystallizes in the orthorhombic space group P212121 and exhibits a twisted conformation around the thiocarbonyl and carbonyl moieties. The cyclohexane ring also adopts a chair conformation in this structure .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and conformation have been discussed in the molecular structure analysis. The chemical properties, including the delocalization of π electrons over the C–N bonds in the N-(diethylcarbamothioyl)cyclohexanecarboxamide, indicate a degree of resonance stabilization in the molecule. The chair conformation of the cyclohexane ring is a recurring feature, contributing to the stability of these compounds .

Relevant Case Studies

The papers do not provide specific case studies related to the application or further chemical reactions of the synthesized compounds. However, the detailed characterization and structural analysis of these compounds lay the groundwork for future research into their potential applications and reactivity .

Applications De Recherche Scientifique

Synthesis and Characterization

A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 4-methoxyphenyl substituents, were synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The cyclohexane ring of these compounds typically adopts a chair conformation, and the molecular conformation is stabilized by intramolecular hydrogen bonding (Özer et al., 2009). Similarly, the synthesis of cyclic dipeptidyl ureas, potentially involving similar intermediates or reaction conditions, demonstrates the versatility of cyclohexanecarboxamide derivatives in creating new classes of compounds (Sañudo et al., 2006).

Material Science Applications

Polyamides containing the cyclohexane structure, synthesized from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane and various dicarboxylic acids, showcased remarkable solubility in polar aprotic solvents and excellent thermal stability. These materials could form transparent, flexible, and tough films, indicating their potential for high-performance polymer applications (Hsiao et al., 1999).

Anticonvulsant Properties

The crystal structures of anticonvulsant enaminones, which include cyclohexene derivatives similar in structural motif to the query compound, were determined to adopt specific conformations that may contribute to their biological activity. This highlights the potential of cyclohexanecarboxamide derivatives in medicinal chemistry applications beyond the scope of this inquiry (Kubicki et al., 2000).

Propriétés

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-23-17-9-7-15(8-10-17)19(16-11-12-24(21,22)13-16)18(20)14-5-3-2-4-6-14/h7-12,14,16H,2-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGHWVSIFHRIKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)

![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)

![2-fluoro-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]pyridine-4-carboxamide](/img/structure/B2540740.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2540741.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)